2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide
Description
Properties
IUPAC Name |
2-(1-methyl-2,4-dioxo-5-propoxypyrido[2,3-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4/c1-3-6-21-8-4-5-15-11-10(8)12(19)17(7-9(14)18)13(20)16(11)2/h4-5H,3,6-7H2,1-2H3,(H2,14,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDYLXXCNNWUAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC(=O)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: : Used as a building block for synthesizing more complex molecules, particularly in the development of novel organic materials.
Biology: : Plays a role in molecular biology studies due to its ability to interact with biological macromolecules.
Medicine: : Explored for potential therapeutic effects, including as an inhibitor for certain enzymes involved in disease pathways.
Industry: : Utilized in the manufacture of specialized polymers and as a precursor for various high-performance materials.
Mechanism of Action: The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. Its mechanism often involves binding to the active site of enzymes, inhibiting their activity, and thus affecting biochemical pathways. The pathways influenced by this compound are varied, depending on the derivative and the specific biological target.
Comparison with Similar Compounds: Compared to other pyrimidine-based compounds, 2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide stands out due to its unique propoxy functional group, which imparts specific chemical properties and reactivity. Similar compounds include:
Pyrimidine itself
2,4-Dioxopyrimidines
Dihydropyridopyrimidines with different alkyl or aryl groups
These comparisons highlight the distinctiveness of our compound, particularly in its diverse applications and reactivity profile. Got any specific aspect that intrigues you?
Biological Activity
2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to a class of heterocyclic compounds known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 332.35 g/mol. The compound features a pyrido[2,3-d]pyrimidin core, which is pivotal for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₀N₄O₄ |
| Molecular Weight | 332.35 g/mol |
| IUPAC Name | This compound |
| CAS Number | 921498-37-5 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. These interactions can modulate signaling pathways that are crucial for cell proliferation, apoptosis, and immune response.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Interaction: It can bind to receptors that regulate cellular signaling.
- Gene Expression Modulation: The compound may influence gene expression related to cell growth and survival.
Biological Activities
Research has shown that compounds similar to this compound exhibit a range of biological activities:
Anticancer Activity:
Studies have indicated that derivatives of pyrido[2,3-d]pyrimidine can induce apoptosis in cancer cells and inhibit tumor growth. For instance, compounds with similar structures have demonstrated effectiveness against various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
Antibacterial Activity:
Preliminary screening has shown that the compound exhibits antibacterial properties against several strains of bacteria. For example, derivatives have been tested against Salmonella typhi and Bacillus subtilis, showing moderate to strong activity .
Anti-inflammatory Effects:
The anti-inflammatory potential of this compound is linked to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. This suggests potential therapeutic applications in treating inflammatory diseases .
Case Studies
-
Anticancer Efficacy:
A study evaluated the anticancer effects of related compounds on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, showcasing the potential for further development into anticancer agents . -
Antibacterial Screening:
In another study focusing on antibacterial activity, several derivatives were synthesized and tested against common pathogens. The most active compounds showed IC50 values ranging from 1.13 µM to 6.28 µM against Bacillus subtilis, indicating strong antibacterial efficacy compared to standard antibiotics .
Comparison with Similar Compounds
Comparison with Structural Analogs
Benzothieno[3,2-d]pyrimidin-4-one Derivatives
Core Structure: Benzothieno-pyrimidine fused with a benzothiophene ring. Key Substituents: Sulfonamide thio-groups (e.g., methylsulfonamide, cyclohexylthio). Biological Activity: Inhibition of COX-2, iNOS, and ICAM-1 in human keratinocytes and macrophages, reducing PGE2 and IL-8 production . Comparison:
- The propoxy group (ether) in the target may offer different electronic effects compared to thioether/sulfonamide groups in analogs, possibly reducing electrophilicity and altering target binding.
- Acetamide vs. sulfonamide: The former may exhibit lower acidity, affecting hydrogen-bonding capacity with enzymatic active sites .
Ethyl 2-[6-Methyl-4-(Thietan-3-yloxy)pyrimidine-2-ylthio]acetate
Core Structure: Non-fused pyrimidine ring. Key Substituents: Thioether, thietan-3-yloxy (a sulfur-containing cyclic ether), and ethyl ester. Biological Activity: Not explicitly stated, but thioethers and esters are common in prodrug designs . Comparison:
- Acetamide (target) vs. ethyl ester: The amide group is more metabolically stable, reducing susceptibility to esterase-mediated hydrolysis.
- Thietan-3-yloxy (3-membered ring) vs. propoxy: The latter’s linear chain may confer greater conformational flexibility .
Goxalapladib (Naphthyridine-Based Compound)
Core Structure: 1,8-Naphthyridine, a diazine derivative with two nitrogen atoms. Key Substituents: Trifluoromethyl biphenyl, methoxyethyl piperidine, and difluorophenyl groups. Biological Activity: Targets atherosclerosis via unknown mechanisms, possibly involving lipid metabolism or inflammation . Comparison:
- The naphthyridine core’s additional nitrogen may increase polarity compared to the pyrido[2,3-d]pyrimidine core.
- Fluorinated substituents in Goxalapladib enhance metabolic stability and lipophilicity, whereas the target’s propoxy group balances hydrophilicity and lipid solubility.
Pyrazolo[3,4-d]pyrimidine Derivatives
Core Structure: Pyrazolo-pyrimidine fused system. Key Substituents: Fluorophenyl, chromen-4-one, and dimethylamino groups. Biological Activity: Implied use in oncology (e.g., kinase inhibition) due to structural similarity to known kinase inhibitors . Comparison:
- The pyrazolo core introduces a five-membered ring with two adjacent nitrogens, differing from the pyrido-pyrimidine’s six-membered fusion.
- Fluorine substituents (analogs) vs. propoxy (target): Fluorine’s electronegativity may enhance binding affinity, while propoxy could improve solubility.
- Both classes utilize acetamide side chains, suggesting compatibility with ATP-binding pockets in kinases .
Data Table: Structural and Functional Comparison
Discussion
The target compound’s structural features position it as a hybrid of anti-inflammatory and kinase-targeting molecules. Its pyrido[2,3-d]pyrimidine core may offer improved rigidity over non-fused pyrimidines, enhancing selectivity. The propoxy group’s ether linkage likely increases solubility compared to sulfur-containing analogs (e.g., thioethers in ), while the acetamide moiety balances metabolic stability and hydrogen-bonding capacity. However, the absence of fluorine substituents (as in and ) may limit its penetration into hydrophobic binding pockets. Further studies are needed to validate its efficacy in inflammation or cancer models, leveraging insights from structurally related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
